molecular formula C14H16Cl2N2O2 B14563137 ({[1-(3,4-Dichlorophenyl)-4-ethoxybutylidene]amino}oxy)acetonitrile CAS No. 61719-23-1

({[1-(3,4-Dichlorophenyl)-4-ethoxybutylidene]amino}oxy)acetonitrile

Cat. No.: B14563137
CAS No.: 61719-23-1
M. Wt: 315.2 g/mol
InChI Key: URPWELDDCNTPHO-UHFFFAOYSA-N
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Description

The compound “({[1-(3,4-Dichlorophenyl)-4-ethoxybutylidene]amino}oxy)acetonitrile” is a complex organic molecule characterized by the presence of dichlorophenyl, ethoxybutylidene, and acetonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “({[1-(3,4-Dichlorophenyl)-4-ethoxybutylidene]amino}oxy)acetonitrile” typically involves multiple steps, starting with the preparation of the 3,4-dichlorophenyl precursor. This precursor is then reacted with ethoxybutylidene and acetonitrile under controlled conditions to form the desired compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

“({[1-(3,4-Dichlorophenyl)-4-ethoxybutylidene]amino}oxy)acetonitrile” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

“({[1-(3,4-Dichlorophenyl)-4-ethoxybutylidene]amino}oxy)acetonitrile” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “({[1-(3,4-Dichlorophenyl)-4-ethoxybutylidene]amino}oxy)acetonitrile” involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “({[1-(3,4-Dichlorophenyl)-4-ethoxybutylidene]amino}oxy)acetonitrile” include other dichlorophenyl derivatives and compounds with similar functional groups, such as:

  • 3,4-Dichlorophenylacetonitrile
  • 4-Ethoxybutylidene derivatives

Uniqueness

What sets “this compound” apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61719-23-1

Molecular Formula

C14H16Cl2N2O2

Molecular Weight

315.2 g/mol

IUPAC Name

2-[[1-(3,4-dichlorophenyl)-4-ethoxybutylidene]amino]oxyacetonitrile

InChI

InChI=1S/C14H16Cl2N2O2/c1-2-19-8-3-4-14(18-20-9-7-17)11-5-6-12(15)13(16)10-11/h5-6,10H,2-4,8-9H2,1H3

InChI Key

URPWELDDCNTPHO-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC(=NOCC#N)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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